molecular formula C6H12Cl2O4S2 B11941063 1,2-Bis(2-chloroethylsulfonyl)ethane CAS No. 3944-87-4

1,2-Bis(2-chloroethylsulfonyl)ethane

Cat. No.: B11941063
CAS No.: 3944-87-4
M. Wt: 283.2 g/mol
InChI Key: FQMRVYDYXSOKHL-UHFFFAOYSA-N
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Description

1,2-Bis(2-chloroethylsulfonyl)ethane: is a chemical compound with the molecular formula C6H12Cl2O4S2 and a molecular weight of 283.194 g/mol It is characterized by the presence of two chloroethylsulfonyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(2-chloroethylsulfonyl)ethane can be synthesized through the reaction of 2-chloroethanesulfonyl chloride with ethylene glycol under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-chloroethylsulfonyl)ethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as or .

    Oxidation: The sulfonyl groups can be further oxidized to form .

    Reduction: The compound can be reduced to form .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents such as .

    Oxidation: Strong oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products:

    Nucleophilic Substitution: Formation of or derivatives.

    Oxidation: Formation of .

    Reduction: Formation of .

Scientific Research Applications

1,2-Bis(2-chloroethylsulfonyl)ethane has several applications in scientific research:

    Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.

    Medicine: Explored for its cytotoxic properties and potential use in cancer research.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chloroethylsulfonyl)ethane involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroethylsulfonyl groups can react with amino or thiol groups in proteins, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in studying protein interactions and developing therapeutic agents.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual chloroethylsulfonyl groups, which provide it with distinct reactivity and potential for cross-linking applications. Its ability to form covalent bonds with nucleophilic sites makes it valuable in both chemical synthesis and biological research.

Properties

CAS No.

3944-87-4

Molecular Formula

C6H12Cl2O4S2

Molecular Weight

283.2 g/mol

IUPAC Name

1,2-bis(2-chloroethylsulfonyl)ethane

InChI

InChI=1S/C6H12Cl2O4S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h1-6H2

InChI Key

FQMRVYDYXSOKHL-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CCCl)S(=O)(=O)CCCl

Origin of Product

United States

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